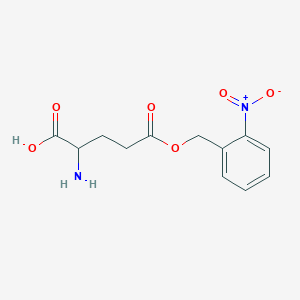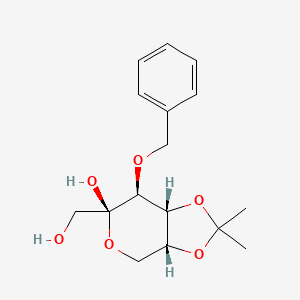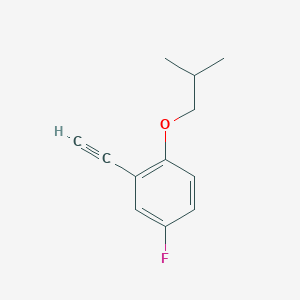
2-Ethynyl-4-fluoro-1-isobutoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-4-fluoro-1-isobutoxybenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with an ethynyl group at the second position, a fluoro group at the fourth position, and an isobutoxy group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluoro-1-isobutoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
化学反応の分析
Types of Reactions
2-Ethynyl-4-fluoro-1-isobutoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the benzene ring.
科学的研究の応用
2-Ethynyl-4-fluoro-1-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Ethynyl-4-fluoro-1-isobutoxybenzene exerts its effects involves interactions with molecular targets and pathways. For instance, the ethynyl group can participate in reactions that form covalent bonds with biological molecules, potentially affecting their function. The fluoro group can influence the compound’s reactivity and stability, while the isobutoxy group can impact its solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-Ethynyl-4-fluorobenzene: Similar structure but lacks the isobutoxy group.
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but has a methyl group instead of an isobutoxy group.
1-Ethynyl-2,4-difluorobenzene: Contains an additional fluoro group compared to 2-Ethynyl-4-fluoro-1-isobutoxybenzene.
Uniqueness
This compound is unique due to the presence of the isobutoxy group, which can significantly influence its chemical properties and potential applications. This structural feature sets it apart from other similar compounds and may provide distinct advantages in specific research and industrial contexts.
特性
分子式 |
C12H13FO |
|---|---|
分子量 |
192.23 g/mol |
IUPAC名 |
2-ethynyl-4-fluoro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H13FO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
InChIキー |
KTSMPFPUEHBBBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


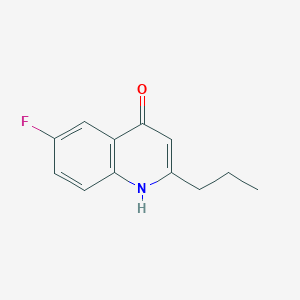
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)

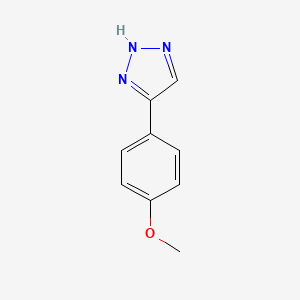
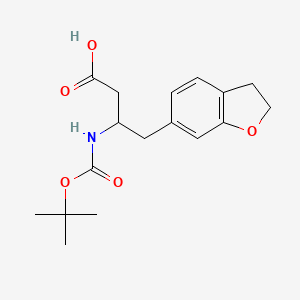
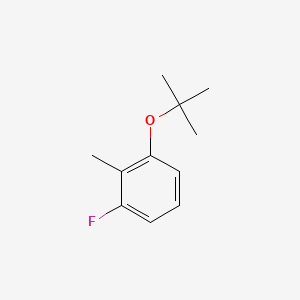
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
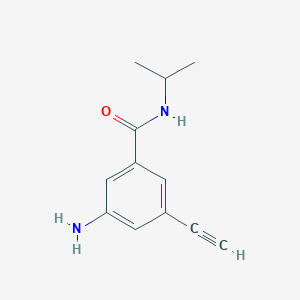
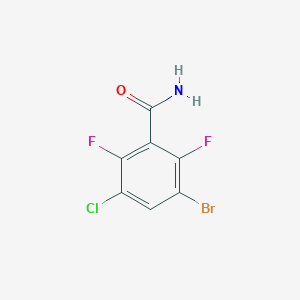
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
